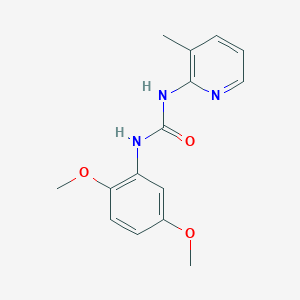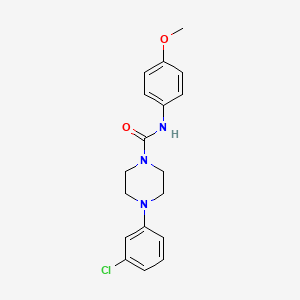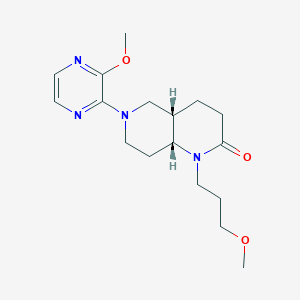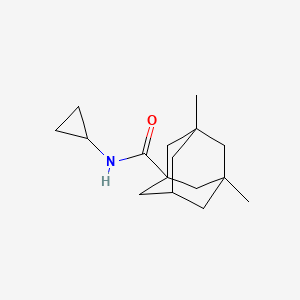
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used as a solvent in organic chemistry and has been shown to have various applications in biological and medicinal research.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively used in scientific research due to its unique properties. It is an excellent solvent for a wide range of organic compounds, including highly reactive and sensitive compounds. N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been used as a solvent in various chemical reactions, including nucleophilic substitution, organometallic reactions, and cross-coupling reactions. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea is not well understood. However, it is believed that N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a hydrogen bond acceptor and a Lewis base, which allows it to solvate a wide range of organic compounds. N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to form stable complexes with various metal ions, which can facilitate various organic reactions.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic. It has also been shown to have low acute toxicity in animal studies.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages as a solvent in lab experiments. It is an excellent solvent for a wide range of organic compounds, including highly reactive and sensitive compounds. It is also relatively non-toxic and non-carcinogenic, making it a safer alternative to other solvents. However, N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has some limitations. It is hygroscopic, which means it can absorb water from the atmosphere, leading to changes in the concentration of the solvent. It is also relatively expensive compared to other solvents.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the development of new synthetic methods using N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea as a solvent. Another area of research is the use of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research can be conducted to understand the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea and its potential biochemical and physiological effects. Finally, research can be conducted to develop new solvents with properties similar to N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea but with lower costs and fewer limitations.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, or N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, is a chemical compound that has gained significant attention in scientific research due to its unique properties as a solvent. It has various applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and polymers. While the mechanism of action and potential biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea are not well understood, it has been shown to be relatively non-toxic and non-carcinogenic. There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, including the development of new synthetic methods and the understanding of its mechanism of action.
合成法
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized by the reaction of 2,5-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of urea. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-8-16-14(10)18-15(19)17-12-9-11(20-2)6-7-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABSNXDQJZIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5439545.png)
![5-methyl-4-oxo-3-(4-phenoxybutyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5439561.png)
![N-(3-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5439564.png)
![3-{2-[(cyclopropylmethyl)(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5439575.png)
![methyl 2-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5439596.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5439606.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-(2-methylphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5439624.png)

![1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)

![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)